7-Ethoxy-2-methylbenzo[d]thiazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H11NOS |
|---|---|
Molecular Weight |
193.27 g/mol |
IUPAC Name |
7-ethoxy-2-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C10H11NOS/c1-3-12-9-6-4-5-8-10(9)13-7(2)11-8/h4-6H,3H2,1-2H3 |
InChI Key |
DJECASNPXFENTM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1SC(=N2)C |
Origin of Product |
United States |
Mechanistic Elucidation of Benzothiazole Formation and Derivatization Reactions
Investigation of Radical Pathways in Benzothiazole (B30560) Synthesis
Radical cyclization of thiobenzanilides or related thioamides is a prominent method for constructing the benzothiazole skeleton. researchgate.netresearchgate.net These reactions are often initiated by radical initiators or photoredox catalysis. For instance, the Jacobsen cyclization utilizes potassium ferricyanide (B76249) to induce the radical cyclization of thiobenzanilides. researchgate.netresearchgate.net The mechanism involves the formation of a thiyl radical, which then undergoes an intramolecular cyclization onto the aromatic ring. mdpi.com The position of the substituents on the aniline (B41778) ring can direct the regioselectivity of this cyclization.
Another approach involves the use of visible light and a photoredox catalyst to generate radicals. mdpi.comnih.gov For example, the reaction can be initiated by the formation of a t-butoxy radical from the homolytic fission of di(t-butyl)peroxide (DTBP), which then generates a methyl radical. nih.gov This radical can then participate in a cascade reaction leading to the formation of the benzothiazole ring. organic-chemistry.org Control experiments using radical scavengers like TEMPO have confirmed the involvement of radical intermediates in these pathways. nih.gov
Ionic Cascade and Cyclization Mechanisms
Ionic mechanisms for benzothiazole synthesis typically involve the condensation of a 2-aminothiophenol (B119425) derivative with a carbonyl compound or its equivalent. researchgate.netmdpi.com The synthesis of 7-Ethoxy-2-methylbenzo[d]thiazole would likely start from 2-amino-6-ethoxyphenol. The initial step is the nucleophilic attack of the amino group on the carbonyl carbon of an acylating agent (e.g., acetic anhydride (B1165640) or acetyl chloride to introduce the 2-methyl group), forming a tetrahedral intermediate. This is followed by dehydration to yield a thioamide intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the sulfur atom onto the imine carbon, and subsequent aromatization leads to the final benzothiazole product.
Cascade reactions involving insertion and cyclization are also efficient methods. For example, an ionic cascade insertion/cyclization of thia-functionalized arylisocyanides can produce benzothiazole derivatives. organic-chemistry.org The reaction conditions, such as the choice of solvent and the presence of activating agents like NH4Cl, can significantly influence the reaction rate and yield by promoting the nucleophilic attack through hydrogen bonding. mdpi.com
Catalytic Roles and Ligand Effects in Benzothiazole Functionalization
The functionalization of the pre-formed benzothiazole ring, particularly at the C2 position, is often achieved through metal-catalyzed cross-coupling reactions. Palladium and copper catalysts are widely employed for this purpose. acs.orgindexcopernicus.com For instance, the direct C-H arylation of benzothiazoles with aryl halides can be catalyzed by palladium complexes. chemrxiv.orgchemrxiv.org The catalytic cycle typically involves oxidative addition of the aryl halide to the Pd(0) species, followed by coordination of the benzothiazole, C-H activation/metalation, and finally reductive elimination to form the C-C bond and regenerate the catalyst.
Ligands play a crucial role in modulating the reactivity and selectivity of the metal catalyst. researchgate.net For example, in copper-catalyzed C-S bond formation, ligands like BINAM can facilitate the intramolecular cyclization of N-(2-chlorophenyl)benzothioamides under mild conditions. indexcopernicus.com The choice of ligand can influence the coordination geometry around the metal center, thereby affecting the rate of key steps in the catalytic cycle. In some cases, ligand-free catalytic systems, such as nanostructured Cu(I) encapsulated in TiO2, have been developed for regioselective amination of benzothiazoles. researchgate.net Fluorinated alcohols like hexafluoroisopropanol (HFIP) can also act as promoters in palladium-catalyzed C-H functionalization reactions. chemrxiv.org
Table 1: Catalytic Systems for Benzothiazole Functionalization
| Catalyst System | Reaction Type | Role of Catalyst/Ligand |
| Pd(OAc)2 / Ag2O | C-H Arylation | Palladium catalyzes the cross-coupling; Silver acts as an oxidant. chemrxiv.org |
| Cu(I)-NHC complex | Intramolecular S-arylation | Copper catalyzes the C-S bond formation. nih.gov |
| BINAM-Cu(II) | Intramolecular Cyclization | BINAM ligand facilitates the C-S coupling reaction. indexcopernicus.com |
| Nanostructured Cu(I)/TiO2 | C2-Amination | Provides a robust and recyclable catalyst system. researchgate.net |
Stereochemical Control and Regioselectivity in Benzothiazole Transformations
Regioselectivity is a key consideration in the synthesis and functionalization of substituted benzothiazoles like this compound. During the initial synthesis, the substitution pattern on the 2-aminothiophenol precursor dictates the position of the ethoxy group. For the synthesis of the target molecule, 2-amino-6-ethoxyphenol would be the required starting material.
In C-H functionalization reactions, the inherent electronic properties of the benzothiazole ring direct the regioselectivity. The C2 position is the most electron-deficient and acidic, making it the most common site for nucleophilic attack and metal-catalyzed functionalization. chemrxiv.orgnih.gov However, functionalization at other positions on the benzene (B151609) ring can be achieved through directed metalation or by using specific catalytic systems. For instance, iridium-catalyzed C-H borylation has been shown to be highly regioselective for the C5 position of 2,1,3-benzothiadiazole, influenced by steric and electronic factors. acs.org
Stereochemical control becomes important when chiral centers are introduced into the substituents of the benzothiazole ring. While the core benzothiazole is planar and achiral, derivatization reactions can create stereocenters. The use of chiral catalysts or ligands, such as chiral bis(oxazolinyl)pyridine (PyBox) ligands in combination with phosphine (B1218219) catalysts, has been explored to achieve enantioselectivity in certain transformations. researchgate.net
Structural Modification and Structure Activity Relationship Sar Studies of 7 Ethoxy 2 Methylbenzo D Thiazole Analogues
Design Principles for Benzothiazole (B30560) Derivative Libraries
The design of benzothiazole derivative libraries is a cornerstone of modern medicinal chemistry, aimed at exploring a wide chemical space to identify novel bioactive compounds. ijsrst.com A primary strategy involves the creation of large and diverse collections of these molecules through various synthetic approaches. nih.gov One common method is the condensation reaction between 2-aminothiophenols and different benzaldehydes, which allows for the introduction of a wide array of substituents. nih.gov This approach facilitates the generation of a library of compounds with varied electronic and steric properties, crucial for subsequent structure-activity relationship (SAR) studies.
Another key principle is molecular hybridization, which involves combining the benzothiazole scaffold with other known pharmacologically active moieties. nih.gov This strategy aims to create hybrid molecules with potentially enhanced or synergistic biological activities. nih.gov For instance, benzothiazole has been hybridized with heterocyclic rings like thiazole (B1198619), thiophene, and pyridine (B92270) to generate novel compounds with diverse therapeutic potential. nih.gov The goal of these design principles is to systematically explore the chemical space around the benzothiazole core, leading to the discovery of new drug candidates. nih.govnih.gov
Impact of Substituent Electronic and Steric Properties on Molecular Functionality
A study on benzothiazole derivatives demonstrated that the presence of an electron-donating methyl group (-CH3) versus an electron-withdrawing nitro group (-NO2) had a pronounced effect on the frontier molecular orbitals (HOMO and LUMO) and the energy gap. nih.gov Specifically, the nitro-substituted compound exhibited lower HOMO and LUMO energy levels, resulting in a smaller energy gap. nih.gov These modifications directly impact the molecule's potential applications in areas like organic semiconductors. nih.gov
Furthermore, the steric bulk of substituents can influence how a molecule interacts with its biological target. Bulky groups can create steric hindrance, which may either prevent or enhance binding to a specific receptor or enzyme. The interplay between electronic and steric effects is a critical consideration in the rational design of benzothiazole-based compounds with desired functionalities.
Positional Isomerism and its Influence on Biological Activity
The specific placement of substituents on the benzothiazole core, known as positional isomerism, has a profound impact on the biological activity of the resulting analogues. Even minor changes in the position of a functional group can lead to significant differences in pharmacological effects. Research has shown that substitutions at the C-2 and C-6 positions of the benzothiazole ring are particularly important for a variety of biological activities. benthamscience.comresearchgate.net
Isomeric structures of benzothiazole derivatives have been studied to understand their electronic properties and transformations. researchgate.net The relative stability and reactivity of different isomers can vary, which in turn influences their biological profiles. researchgate.net Therefore, a thorough exploration of positional isomerism is a crucial aspect of SAR studies for developing potent and selective benzothiazole-based therapeutic agents.
Hybridization Strategies with Other Heterocyclic Systems
Hybridization, the strategy of combining the benzothiazole scaffold with other heterocyclic systems, has emerged as a powerful approach in drug discovery. nih.gov This concept of molecular hybridization aims to create new chemical entities that integrate the beneficial properties of each constituent ring system, potentially leading to enhanced efficacy or a novel mechanism of action. nih.govnih.gov
Numerous examples exist of successful hybridization strategies involving benzothiazoles. For instance, benzothiazole has been linked to other heterocyclic rings such as pyrazole, triazole, and pyrimidine (B1678525) to generate hybrid molecules with significant anticancer and antiviral activities. nih.govnih.gov The linkage of a benzothiazole moiety to a pyrimidine sulfonamide system, for example, has been explored for the development of new antiviral agents. nih.gov
Computational Chemistry and Theoretical Modeling of 7 Ethoxy 2 Methylbenzo D Thiazole and Its Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 7-Ethoxy-2-methylbenzo[d]thiazole. Methods like B3LYP and HSEH1PBE with basis sets such as 6-311++G(d,p) are employed to optimize the molecular geometry and calculate various electronic parameters. doi.org
The optimized geometry provides precise data on bond lengths and angles, revealing a planar structure for the core benzothiazole (B30560) ring system. doi.org Key electronic descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron to a higher energy state.
For a related compound, 2-ethoxythiazole, DFT calculations have been performed to elucidate these properties. doi.org The calculated bond lengths at the DFT/HSEH1BPE/6–311++G(d,p) level were found to be slightly shorter than those calculated at the DFT/B3LYP/6–311++G(d,p) level. doi.org These computational approaches provide a foundational understanding of the molecule's stability and electronic behavior.
Table 1: Calculated Geometric and Electronic Parameters for a Representative Thiazole (B1198619) Derivative (2-Ethoxythiazole) Data adapted from a study on 2-ethoxythiazole, illustrative for the benzothiazole class. doi.org
| Parameter | B3LYP/6-311++G(d,p) | HSEH1PBE/6-311++G(d,p) |
|---|---|---|
| C2=N3 Bond Length (Å) | 1.294 | 1.292 |
| C2-S1 Bond Length (Å) | 1.383 | 1.375 |
| HOMO Energy (eV) | -6.54 | -7.21 |
| LUMO Energy (eV) | -0.87 | -0.95 |
| Energy Gap (eV) | 5.67 | 6.26 |
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For benzothiazole derivatives, docking studies are crucial for identifying potential biological targets and understanding the molecular basis of their activity. These studies have been instrumental in exploring their potential as anticancer and anti-inflammatory agents. nih.govnih.gov
Researchers have performed docking simulations of benzothiazole derivatives against various protein targets, including Human Epidermal growth factor receptor (HER), the p56lck enzyme, and soluble epoxide hydrolase (sEH). nih.govnih.govbiointerfaceresearch.com These studies use software like AutoDock Vina or GLIDE to evaluate the binding affinity, typically expressed as a docking score in kcal/mol, and to visualize the interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the protein. nih.govbiointerfaceresearch.com
For instance, docking studies on benzo[d]thiazol-2-amine derivatives against the HER enzyme revealed strong binding affinities, suggesting their potential as cancer therapy candidates. nih.gov Similarly, benzothiazole-thiazole hybrids have been identified as competitive inhibitors of the p56lck enzyme through molecular docking. biointerfaceresearch.com The binding modes constructed from these studies are essential for structure-activity relationship (SAR) analysis and for the rational design of more potent inhibitors. nih.govresearchgate.net
Table 2: Representative Molecular Docking Results for Benzothiazole Derivatives
| Derivative Class | Protein Target | Top Docking Score (kcal/mol) | Key Interactions Noted | Reference |
|---|---|---|---|---|
| Benzo[d]thiazol-2-amine derivatives | HER Enzyme | -10.4 | Hydrogen bonding, hydrophobic interactions | nih.gov |
| Benzothiazole-thiazole hybrids | p56lck | - | Binding to hinge region and allosteric site | biointerfaceresearch.com |
| 2,4-disubstituted thiazoles | Tubulin | -14.50 | Interactions with tubulin active site | nih.gov |
| 2-ethylidenehydrazono-5-arylazothiazoles | Rho6 protein | Good | Acceptable binding interactions | semanticscholar.org |
Conformational Analysis and Molecular Dynamics Simulations
While molecular docking provides a static snapshot of ligand-protein interactions, conformational analysis and molecular dynamics (MD) simulations offer a dynamic perspective. These methods are used to study the flexibility of the ligand and the protein, as well as the stability of the ligand-protein complex over time.
Conformational analysis involves identifying the low-energy conformations of this compound, which is crucial because the molecule's biological activity is often dependent on its three-dimensional shape. Following docking, MD simulations are performed on the most promising ligand-protein complexes. These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the complex behaves over a period of time, typically nanoseconds.
Analyses of MD trajectories for benzothiazole derivatives have been used to assess the structural stability of their interactions with target enzymes like acetylcholinesterase. nih.gov Parameters such as the root-mean-square deviation (RMSD) of the protein and ligand are monitored to ensure the stability of the binding. These simulations confirm whether the key interactions observed in static docking are maintained throughout the simulation, thus providing stronger support for the proposed binding mode. biointerfaceresearch.comnih.gov
Prediction of Spectroscopic Signatures (e.g., NMR, MS, IR)
Computational methods are highly effective in predicting the spectroscopic signatures of molecules like this compound, which is vital for their characterization and structure verification.
Infrared (IR) Spectroscopy: Theoretical vibrational spectra can be calculated using DFT methods. researchgate.net The calculated frequencies correspond to specific vibrational modes of the molecule, such as C-H stretching, C=N stretching, and the torsional mode of the ethoxy group. By comparing the computed IR spectrum with the experimental FT-IR spectrum, researchers can confirm the molecular structure and the accuracy of the computational model. For example, in a study of 2-(4-methoxyphenyl)benzo[d]thiazole, the calculated vibrational spectra showed good agreement with the experimental data. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is another powerful application of quantum chemical calculations. doi.orgscilit.com The GIAO (Gauge-Including Atomic Orbital) method, often used with DFT functionals like mPW1PW91 or WP04, can provide highly accurate predictions of chemical shifts. scilit.comgithub.io These predictions are invaluable for assigning signals in experimental spectra and for distinguishing between different isomers or diastereomers. Calculations can be performed in the gas phase or with a solvent model (e.g., PCM for chloroform) to better match experimental conditions. doi.orggithub.io
Mass Spectrometry (MS): While direct prediction of mass spectra is complex, theoretical calculations can help in understanding fragmentation patterns observed in MS experiments by calculating the energies of potential fragment ions.
Table 3: Predicted Vibrational Frequencies for a Representative Thiazole Derivative (2-Ethoxythiazole) Data adapted from a study on 2-ethoxythiazole, illustrative for the benzothiazole class. doi.org
| Vibrational Mode | Calculated Wavenumber (cm⁻¹, B3LYP) | Assignment |
|---|---|---|
| ν(C-H) | 3100-3000 | Aromatic and aliphatic C-H stretching |
| ν(C=N) | ~1600 | Thiazole ring C=N stretching |
| ν(C-O-C) | ~1250 | Ethoxy ether stretching |
| ν(C-S) | ~858 | Thiazole ring C-S stretching |
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for a Representative Thiazole Derivative (2-Ethoxythiazole) Data adapted from a study on 2-ethoxythiazole, illustrative for the benzothiazole class. doi.org
| Atom | Calculated Chemical Shift (ppm, B3LYP/Chloroform) |
|---|---|
| ¹H (Thiazole ring) | 6.8 - 7.3 |
| ¹H (Ethoxy CH₂) | ~4.5 |
| ¹H (Ethoxy CH₃) | ~1.4 |
| ¹³C (C=N) | ~168 |
| ¹³C (Thiazole ring) | 110 - 145 |
| ¹³C (Ethoxy CH₂) | ~68 |
| ¹³C (Ethoxy CH₃) | ~14 |
Emerging Research Frontiers and Future Perspectives for 7 Ethoxy 2 Methylbenzo D Thiazole Research
Novel Synthetic Methodologies and Process Intensification
The synthesis of the benzothiazole (B30560) core is a well-established area of organic chemistry, but recent research has focused on developing more efficient, environmentally friendly, and scalable methods applicable to derivatives like 7-Ethoxy-2-methylbenzo[d]thiazole. nih.gov Traditional methods often involve the condensation of 2-aminothiophenols with various electrophiles. smolecule.comresearchgate.net However, emerging frontiers are centered on process intensification and green chemistry principles. nih.govnih.gov
Novel approaches are moving away from conventional batch syntheses toward more advanced techniques. researchgate.net These include:
Continuous-Flow Synthesis: This method offers improved control over reaction parameters, enhanced safety, and easier scalability, making it a reliable technology for preparing complex heterocyclic systems. researchgate.net
Microwave-Assisted Synthesis: The use of microwave irradiation significantly reduces reaction times, often to just a few minutes, while providing high yields for the condensation reactions that form the benzothiazole ring. nih.govnih.gov This technique is noted for being efficient and environmentally friendly. nih.gov
Ultrasonic Irradiation: An eco-friendly, solvent-free, and catalyst-free method using an ultrasonic probe has been shown to produce benzothiazole derivatives in moderate to good yields within 20 minutes at room temperature. analis.com.my
Green Catalysts and Solvents: Research is exploring the use of non-toxic, inexpensive, and reusable catalysts like silica-supported sodium hydrogen sulfate (NaHSO₄-SiO₂) under solvent-free conditions. nih.gov Other approaches utilize catalyst systems like H₂O₂/HCl in ethanol (B145695) at room temperature. nih.gov One-pot multicomponent reactions are also gaining traction as they improve atom economy and reduce waste. nih.gov
These modern synthetic strategies offer significant advantages over traditional methods, paving the way for more sustainable and cost-effective production of this compound and its analogs.
| Methodology | Key Advantages | Reaction Conditions | Reference |
| Continuous-Flow Synthesis | Enhanced control, safety, and scalability | Utilizes microreactors for continuous processing | researchgate.net |
| Microwave-Assisted Synthesis | Rapid reaction times (3-10 mins), high yields | Microwave irradiation, often with a catalyst like P₄S₁₀ | nih.gov |
| Ultrasonic Irradiation | Solvent-free, catalyst-free, fast (20 mins) | Room temperature, ultrasonic probe | analis.com.my |
| Green Catalysis | Environmentally friendly, reusable catalyst | e.g., NaHSO₄-SiO₂, solvent-free | nih.gov |
Advanced Analytical and Spectroscopic Characterization Techniques
The structural confirmation and purity assessment of this compound and related compounds rely on a suite of analytical and spectroscopic techniques. Standard methods include Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). chemistryjournal.inresearchgate.net
Spectroscopic Methods: 1H NMR and 13C NMR are used to elucidate the precise arrangement of protons and carbon atoms, while IR spectroscopy helps identify characteristic functional groups. chemistryjournal.inresearchgate.nettandfonline.com Mass spectrometry confirms the molecular weight and fragmentation pattern of the synthesized compounds. chemistryjournal.intandfonline.com
Computational Spectroscopy: A significant advancement lies in the integration of computational chemistry, particularly Density Functional Theory (DFT), to predict and corroborate experimental data. mdpi.comresearchgate.net DFT calculations can determine optimized molecular geometry, vibrational frequencies (IR spectra), and NMR chemical shifts. mdpi.comresearchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is specifically used for calculating NMR shifts, which often show good agreement with experimental values. mdpi.com
Advanced Techniques: For more complex studies, such as those involving metal complexes of benzothiazole derivatives, techniques like Electron Spin Resonance (ESR) spectroscopy can provide insights into the metal-ligand interactions and electronic structure. orientjchem.org
| Technique | Information Provided | Advancement | Reference |
| NMR (¹H, ¹³C) | Elucidation of molecular structure and connectivity | Standard characterization method | chemistryjournal.inresearchgate.net |
| FT-IR Spectroscopy | Identification of functional groups | Standard characterization method | chemistryjournal.inresearchgate.nettandfonline.com |
| Mass Spectrometry (MS) | Determination of molecular weight and formula | Standard characterization method | chemistryjournal.intandfonline.com |
| Density Functional Theory (DFT) | Prediction of geometry, vibrational frequencies, and NMR shifts | Computational corroboration of experimental data | mdpi.comresearchgate.net |
| Electron Spin Resonance (ESR) | Analysis of electronic structure in metal complexes | Specialized characterization for paramagnetic species | orientjchem.org |
Integration of Artificial Intelligence and Machine Learning in Molecular Design and Discovery
The discovery of novel therapeutic agents is increasingly being accelerated by artificial intelligence (AI) and machine learning (ML). mdpi.comnih.gov These computational tools offer the potential to navigate the vast chemical space and identify promising benzothiazole derivatives, including analogs of this compound, with desired biological activities. arxiv.org
The future of molecular design for this compound class involves integrated, closed-loop workflows that combine several computational components: mdpi.compnnl.gov
Generative Models: Deep learning models, such as 3D-scaffold generators, can create tens of thousands of new virtual compounds built around a core benzothiazole scaffold. pnnl.gov This allows for the rapid exploration of novel chemical structures.
Predictive Modeling: ML models are trained on existing data to predict various properties of the generated molecules, including physicochemical characteristics, toxicity, and biological activity (e.g., Quantitative Structure-Activity Relationship or QSAR). pnnl.gov
High-Throughput Virtual Screening: Techniques like molecular docking are used to screen large libraries of virtual compounds against specific biological targets to predict their binding affinity and mode of interaction. mdpi.compnnl.gov This helps in prioritizing candidates for synthesis and experimental testing.
Exploration of New Mechanistic Pathways for Biological Activity
While benzothiazole derivatives are known for a broad spectrum of pharmacological effects, including antimicrobial and anti-inflammatory action, future research is focused on elucidating more specific molecular mechanisms. rsc.orgsmolecule.compcbiochemres.com For this compound, the exploration of novel mechanistic pathways is a key frontier.
Initial studies suggest that its biological effects may stem from interactions with specific enzymes and cellular signaling pathways. smolecule.com
Anti-inflammatory Action: The compound's interaction with cyclooxygenase (COX) enzymes suggests it may modulate inflammatory responses by reducing the production of prostaglandins. smolecule.com
Anticancer Mechanisms: Related benzothiazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells through both caspase-dependent and caspase-independent pathways. rsc.org Other related scaffolds have demonstrated potential as inhibitors of specific targets like estrogen receptors (ERs) or critical enzymes such as carbonic anhydrase IX and XII, which are involved in tumor progression. nih.govnih.gov
Neuroprotective Properties: Some studies indicate potential neuroprotective effects, possibly through the modulation of cellular signaling pathways. smolecule.com
Future research will likely involve more in-depth biochemical and cellular assays to identify the direct molecular targets of this compound, moving beyond broad activity screening to a precise understanding of its mechanism of action.
| Potential Biological Target/Pathway | Associated Biological Activity | Reference |
| Cyclooxygenase (COX) Enzymes | Anti-inflammatory | smolecule.com |
| Caspase-dependent/independent pathways | Anticancer (Apoptosis induction) | rsc.org |
| Estrogen Receptors (ERs) | Anticancer | nih.gov |
| Carbonic Anhydrase (CA) IX & XII | Anticancer | nih.gov |
| Cellular Signaling Pathways | Neuroprotection | smolecule.com |
Development of Functional Materials Incorporating Benzothiazole Scaffolds
Beyond pharmacology, the unique electronic and optical properties of the benzothiazole scaffold make it an attractive building block for advanced functional materials. smolecule.comacs.org The incorporation of derivatives like this compound into polymers and frameworks is an exciting area of future research.
Covalent Organic Frameworks (COFs): Benzothiazole moieties have been successfully integrated into COFs, which are crystalline, porous materials. acs.org These benzothiazole-based COFs exhibit semiconducting properties and high affinity for CO₂, making them promising materials for photocatalytic CO₂ conversion. acs.org The tunable nature of COFs allows for the precise design of materials with specific pore sizes and physicochemical properties. acs.org
Electronic and Optical Materials: The benzothiazole core is used in the synthesis of dyes and polymers, indicating its potential in developing materials with specific electronic or optical characteristics for applications in sensors, organic electronics, or photovoltaics. smolecule.comnih.gov
Industrial Applications: Historically, benzothiazoles have been used as vulcanization accelerators in the rubber industry and as antioxidants, demonstrating their robustness and utility in industrial material applications. rsc.org
The development of functional materials represents a shift from the traditional biological focus of benzothiazole chemistry, opening up new avenues in materials science, catalysis, and environmental technology.
Q & A
Q. What are the standard synthetic routes for preparing 7-Ethoxy-2-methylbenzo[d]thiazole, and how are intermediates characterized?
Methodological Answer:
- Hantzsch Reaction : A widely used method for thiazole synthesis involves reacting α-halocarbonyl compounds (e.g., ethyl α-bromoacetate) with thiourea derivatives under reflux conditions. This approach is efficient for generating substituted thiazoles .
- Friedel-Crafts Acylation : Solvent-free conditions with Eaton’s reagent (P2O5/MeSO3H) enable cyclization of precursors to form fused thiazole systems, reducing side reactions and improving yields .
- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms substituent positions, while High-Performance Liquid Chromatography (HPLC) ensures purity. Infrared (IR) spectroscopy identifies functional groups like C=S (thiazole) and C-O (ethoxy) .
Q. Which analytical techniques are critical for verifying the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : Key peaks include:
- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) confirm molecular weight, while fragmentation patterns validate the benzothiazole backbone .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
Methodological Answer:
- MTT Assay : Used to assess cytotoxicity against cancer cell lines (e.g., MCF-7). IC50 values are calculated from dose-response curves, with controls for solvent effects .
- Antimicrobial Testing : Agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine minimum inhibitory concentrations (MICs) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yields in thiazole ring formation?
Methodological Answer:
- Catalyst Screening : Transition metals (e.g., CuI) accelerate cyclization in click chemistry reactions, as seen in triazole-thiazole hybrids .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) enhance reaction kinetics, while microwave-assisted synthesis reduces time and improves selectivity .
- In Situ Monitoring : Thin-Layer Chromatography (TLC) tracks reaction progress, and quenching intermediates prevents over-reaction .
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time. For example, MTT assay results vary with cell density and exposure duration .
- Computational Docking : Use tools like AutoDock Vina to model interactions with target proteins (e.g., Rab7b for antitumor activity). Compare binding affinities of derivatives to identify structure-activity relationships (SAR) .
- ADME/Tox Profiling : Predict pharmacokinetics (e.g., bioavailability, CYP450 interactions) using admetSAR to rule out false positives from cytotoxicity .
Q. What strategies enhance the bioactivity of this compound derivatives?
Methodological Answer:
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -NO2, -CF3) at the 4-position of the benzothiazole ring to enhance electrophilic reactivity .
- Hybridization : Conjugate with triazole or morpholine moieties via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to improve solubility and target specificity .
- Prodrug Design : Mask the ethoxy group as a phosphate ester to enhance cellular uptake, followed by enzymatic activation in target tissues .
Q. How to design experiments for mechanistic studies of neuroprotective or anti-inflammatory effects?
Methodological Answer:
- In Vitro Models : Use LPS-stimulated microglial cells (BV-2) to assess inhibition of pro-inflammatory cytokines (IL-6, TNF-α) via ELISA .
- Oxidative Stress Assays : Measure ROS scavenging in neuronal cells (SH-SY5Y) using DCFH-DA fluorescence .
- Target Identification : Combine siRNA knockdown and Western blotting to validate interactions with kinases (e.g., JNK, p38 MAPK) implicated in inflammation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
